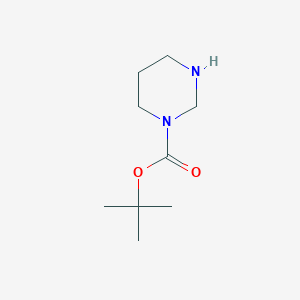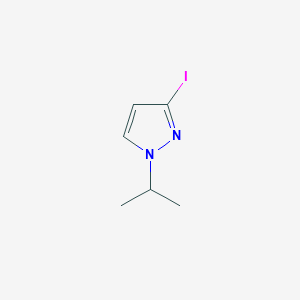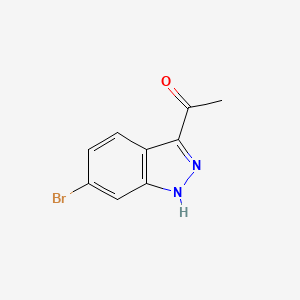
3-(2-ベンジルオキシフェニル)イソニコチン酸
説明
科学的研究の応用
有機合成
この化合物は、ヘテロ環式化合物の合成、特にピラノピラゾールを生成するワンポット4成分縮合反応において有機触媒として役立ちます .
配位化学
これは、水熱法によって合成された銅(I)ハロゲン化物配位ポリマー[CuBr(IN)]nなどの配位ポリマーの調製のための有機配位子として作用します .
色素増感太陽電池(DSSCs)
イソニコチン酸の誘導体は、DSSCに適用されたダブルデック色素に基づく新しい自己集合を作成するために使用されており、再生可能エネルギー技術におけるその役割を示しています .
植物免疫刺激
イソニコチン酸とその誘導体は、植物免疫を刺激し、植物をタバコモザイクウイルスなどのさまざまな病原体に対して耐性にすることが有望であることが示されています .
作用機序
生化学分析
Biochemical Properties
3-(2-Benzyloxyphenyl)isonicotinic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with enzymes involved in oxidative stress response, such as superoxide dismutase and catalase. These enzymes help in mitigating oxidative damage within cells. Additionally, 3-(2-Benzyloxyphenyl)isonicotinic acid has been shown to interact with cytochrome P450 monooxygenases, which are crucial for the metabolism of various substrates . The nature of these interactions often involves binding to the active sites of these enzymes, thereby modulating their catalytic activity.
Cellular Effects
The effects of 3-(2-Benzyloxyphenyl)isonicotinic acid on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a critical role in cell proliferation, differentiation, and apoptosis . Furthermore, 3-(2-Benzyloxyphenyl)isonicotinic acid can alter the expression of genes involved in antioxidant defense, thereby enhancing the cell’s ability to cope with oxidative stress. Its impact on cellular metabolism includes changes in the levels of key metabolites and the activity of metabolic enzymes.
Molecular Mechanism
The molecular mechanism of action of 3-(2-Benzyloxyphenyl)isonicotinic acid involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it binds to the active sites of cytochrome P450 enzymes, leading to either inhibition or activation of these enzymes depending on the specific context . Additionally, 3-(2-Benzyloxyphenyl)isonicotinic acid can modulate the activity of transcription factors, thereby influencing the expression of genes involved in stress response and metabolic regulation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(2-Benzyloxyphenyl)isonicotinic acid can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature Long-term exposure to 3-(2-Benzyloxyphenyl)isonicotinic acid has been associated with sustained changes in cellular function, including alterations in metabolic activity and gene expression
Dosage Effects in Animal Models
The effects of 3-(2-Benzyloxyphenyl)isonicotinic acid vary with different dosages in animal models. At low doses, this compound has been observed to enhance antioxidant defense mechanisms and improve metabolic function . At higher doses, it can induce toxic effects, including oxidative damage and disruption of cellular homeostasis. Threshold effects have been identified, indicating that there is a specific dosage range within which 3-(2-Benzyloxyphenyl)isonicotinic acid exerts beneficial effects without causing adverse outcomes.
Metabolic Pathways
3-(2-Benzyloxyphenyl)isonicotinic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 monooxygenases and flavin-containing monooxygenases, which are essential for its metabolism . These interactions can lead to the formation of various metabolites, some of which may have distinct biological activities. The compound’s involvement in metabolic pathways also affects metabolic flux and the levels of key metabolites, thereby influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of 3-(2-Benzyloxyphenyl)isonicotinic acid within cells and tissues are mediated by specific transporters and binding proteins. For instance, it has been shown to interact with ATP-binding cassette (ABC) transporters, which facilitate its movement across cellular membranes . Additionally, binding proteins within the cytoplasm can influence the localization and accumulation of this compound, thereby affecting its bioavailability and activity.
Subcellular Localization
The subcellular localization of 3-(2-Benzyloxyphenyl)isonicotinic acid is a critical factor in determining its activity and function. This compound has been found to localize within specific cellular compartments, such as the mitochondria and endoplasmic reticulum . Targeting signals and post-translational modifications play a role in directing 3-(2-Benzyloxyphenyl)isonicotinic acid to these compartments, where it can exert its effects on cellular metabolism and stress response.
特性
IUPAC Name |
3-(2-phenylmethoxyphenyl)pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3/c21-19(22)16-10-11-20-12-17(16)15-8-4-5-9-18(15)23-13-14-6-2-1-3-7-14/h1-12H,13H2,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEBSPEYOYYLKSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C3=C(C=CN=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70688410 | |
| Record name | 3-[2-(Benzyloxy)phenyl]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70688410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1258632-70-0 | |
| Record name | 3-[2-(Benzyloxy)phenyl]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70688410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1523601.png)


![Methyl 4-bromobenzo[d]thiazole-2-carboxylate](/img/structure/B1523607.png)

![7-Bromobenzo[d]oxazole-2-carboxylic acid](/img/structure/B1523611.png)







